molecular formula C9H10N2O3 B1251332 Makaluvic acid B

Makaluvic acid B

Cat. No.: B1251332
M. Wt: 194.19 g/mol
InChI Key: OLQCKORDSCNMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Makaluvic acid B is a novel alkaloid first isolated from the marine sponge Zyzzya fuliginosus , collected in Chuuk Atoll, Federated States of Micronesia . It is classified as a substituted pyrrolecarboxylic acid and was discovered alongside other related alkaloids, including makaluvic acid A and several makaluvamines . As a natural product of marine origin, it is of significant interest in natural product research and drug discovery efforts. Researchers can access a predicted 13C NMR spectrum (1D, 126 MHz, D2O) to aid in the identification and characterization of this compound . Please note that the available scientific literature on this compound is limited. We recommend consulting specialized databases for the most current research on its potential biological activity and applications. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-methyl-4-oxo-6,7-dihydro-5H-pyrrolo[3,4-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c1-11-4-5-2-3-10-8(12)6(5)7(11)9(13)14/h4H,2-3H2,1H3,(H,10,12)(H,13,14)

InChI Key

OLQCKORDSCNMIR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2CCNC(=O)C2=C1C(=O)O

Synonyms

makaluvic acid B

Origin of Product

United States

Natural Occurrence and Isolation of Makaluvic Acid B

Biogeographical Distribution of Source Organisms

Makaluvic acid B has been isolated from marine sponges collected from various geographical locations.

Marine Sponges (e.g., Zyzzya fuliginosa, Strongylodesma aliwaliensis)

One of the primary sources of this compound is the marine sponge Zyzzya fuliginosa. nih.govnih.govacs.orgwikidata.org This sponge has been collected in regions such as Chuuk Atoll, Federated States of Micronesia. nih.govacs.org Z. fuliginosa from other locations, including Fiji and Papua New Guinea, have also been reported to contain related pyrroloiminoquinone compounds. nih.govencyclopedia.pub

Another marine sponge known to contain makaluvic acids, including this compound, is Strongylodesma aliwaliensis. nih.govencyclopedia.pubresearchgate.netmdpi.comsajs.co.zaacs.orgacs.org This species is found off the coast of South Africa. nih.govencyclopedia.pubresearchgate.netmdpi.comsajs.co.zaacs.orgacs.org The isolation of makaluvic acids from different sponge genera and locations highlights their distribution across certain marine environments.

Associated Microbial Symbionts

The biosynthesis of pyrroloiminoquinone-related compounds, including makaluvic acids, in marine invertebrates like sponges is not fully understood. nih.govencyclopedia.pubmdpi.com The wide phylogenetic distribution of these compounds, along with their production by bacteria and fungi in other contexts, suggests the potential involvement of microbial symbionts in their biosynthesis within marine sponges. nih.govencyclopedia.pubmdpi.com Research into the microbial communities associated with sponges that produce these compounds is ongoing to explore this possibility. sajs.co.za

Methodologies for Extraction and Purification from Biological Matrices

The isolation of natural products like this compound from complex biological matrices such as marine sponges involves several steps, typically including extraction and various purification techniques. lifeasible.com The process aims to separate the target compound from other metabolites and biological materials present in the sponge tissue. lifeasible.com

Solvent Extraction Protocols

Extraction is the initial step to isolate compounds from the sponge material. This often involves using organic solvents or aqueous solutions. google.comjocpr.comnih.gov The choice of solvent depends on the polarity and solubility of the target compound. For alkaloids like this compound, various solvent systems can be employed. jocpr.com For instance, polar extracts of sponges have yielded makaluvic acids. mdpi.com Acidic water or heated alcohol under reflux are mentioned as methods for extracting alkaloids, considering their free base or salt forms. jocpr.com An acidic water-alkaline extraction method can be used to remove fat-soluble impurities. jocpr.com

Chromatographic Separation Techniques for Isolation

Chromatographic methods are crucial for separating this compound from other compounds in the crude extract. lifeasible.com These techniques exploit differences in properties such as polarity and affinity to a stationary phase to achieve separation. Common chromatographic techniques used in natural product isolation include column chromatography and high-performance liquid chromatography (HPLC). nih.govlifeasible.com Silica gel flash chromatography has been mentioned in the context of separating makaluvic acids. core.ac.uk HPLC is also a standard technique for the analysis and purification of natural products. nih.gov

Advanced Purification Strategies

Achieving high purity of this compound may require advanced purification strategies following initial extraction and separation. These can involve further chromatographic steps or other techniques based on the specific properties of this compound and the impurities present. Techniques like liquid-liquid partitioning, gel filtration, and crystallization are also used in the purification of alkaloids. lifeasible.com The purification process is optimized based on the nature of the alkaloid and the desired purity level. lifeasible.com

Biosynthesis of Makaluvic Acid B

Proposed Biogenetic Pathways from Precursors

Proposed biosynthetic pathways for pyrroloiminoquinone alkaloids, including Makaluvic acid B, typically involve the incorporation of amino acids. Tryptophan is a key proposed precursor. researchgate.net

The biosynthesis of structurally related pyrroloiminoquinones, such as makaluvamines and discorhabdins, is thought to originate from L-tryptophan. nih.govresearchgate.net Tryptophan is an essential amino acid with a central role in various metabolic pathways, including the biosynthesis of indole (B1671886) alkaloids. fishersci.atnih.govlibretexts.orgbevital.nocapes.gov.br While the specific steps leading to this compound from tryptophan are not fully detailed, it is hypothesized to involve modifications of the tryptophan structure. researchgate.net

Oxidative cyclization is a critical step proposed in the formation of the complex ring systems found in pyrroloiminoquinone alkaloids. psu.eduacs.org This process likely involves the formation of new carbon-carbon and carbon-nitrogen bonds through oxidation events, leading to the characteristic pyrrolo[4,3,2-de]quinoline core structure present in this compound and related compounds. semanticscholar.org While specific enzymatic mechanisms for the oxidative cyclization in this compound biosynthesis are still under investigation, studies on related alkaloids suggest similar oxidative strategies are likely involved. researchgate.netpsu.edu

Tryptophan-Derived Pathways

Investigation of Enzymatic Machinery Involved in Biosynthesis

Research efforts are ongoing to identify the specific enzymes and genetic machinery responsible for the biosynthesis of pyrroloiminoquinone alkaloids in marine sponges.

Identifying the enzymes and corresponding gene clusters involved in the biosynthesis of marine natural products like this compound is challenging due to the complex nature of sponge-microbe associations. However, researchers are employing techniques such as metagenomics to search for microbial biosynthetic gene clusters that may be responsible for the production of these compounds. sajs.co.za Studies on the biosynthesis of related alkaloids, such as discorhabdins, have provided insights into potential enzymatic steps, including amino acid oxidation. nih.govresearchgate.net

In vitro enzymatic characterization is a crucial step in confirming the proposed biosynthetic steps and understanding the function of identified enzymes. While specific in vitro studies on enzymes directly involved in this compound biosynthesis are limited in the provided search results, research on related pathways, such as tryptophan synthesis, utilizes in vitro methods to characterize enzyme activity and reaction mechanisms. nih.gov Such studies are essential for dissecting the biochemical transformations leading to complex natural products.

Identification of Key Enzymes and Gene Clusters

Role of Symbiotic Microorganisms in Natural Product Formation

Marine sponges are known to harbor diverse microbial communities, and there is substantial evidence suggesting that these symbiotic microorganisms are the actual producers of many of the bioactive natural products isolated from sponges, including pyrroloiminoquinone alkaloids like this compound. nih.govmdpi.comuni.lusajs.co.za This symbiotic relationship is considered a key factor in the rich chemical diversity observed in marine sponges. mdpi.com Investigating the microbial communities associated with sponges producing this compound is crucial for understanding the true biosynthetic origin of this compound. sajs.co.za

Co-culture Studies for Biosynthetic Insights

Co-culture studies involve growing different microorganisms together to investigate their interactions and the potential impact on secondary metabolite production. This approach can be particularly useful when studying symbiotic relationships, such as those between sponges and their associated bacteria, where the production of certain compounds might be triggered or enhanced by the presence of multiple organisms. d-nb.info

Although direct co-culture studies specifically focused on elucidating the biosynthesis of this compound were not detailed in the provided search results, co-culture has been successfully employed to enhance the production of other aromatic compounds and gain biosynthetic insights in microbial systems. For example, co-culturing Aspergillus ochraceus with Bacillus subtilis led to the production of ochraspergillic acids, which are adducts of other compounds, indicating metabolic interactions between the two species. frontiersin.org In other instances, co-culture strategies have been used to improve the titers of aromatic compounds by splitting biosynthetic pathways between different strains. d-nb.infonih.gov

Applying co-culture techniques with microbial isolates from Zyzzya fuliginosa or other this compound-producing sponges could potentially help identify the specific microbial consortia or individual strains involved in its biosynthesis and provide a system for studying the environmental or biological triggers for its production. Such studies could involve co-culturing sponge tissue explants with isolated bacterial strains or co-culturing different bacterial isolates from the sponge microbiome.

Chemical Synthesis of Makaluvic Acid B and Its Analogs

Total Synthesis Strategies

Total synthesis approaches aim to construct the target molecule from simple, commercially available starting materials through a series of controlled chemical reactions. For pyrroloiminoquinone alkaloids, these strategies often involve the assembly of key fragments followed by cyclization reactions to form the characteristic ring system.

Retrosynthetic Disconnection and Key Fragment Synthesis

Retrosynthetic analysis is a crucial step in planning the total synthesis of complex molecules ias.ac.inyoutube.com. It involves working backward from the target molecule to identify simpler precursor molecules and potential synthetic transformations. For pyrroloiminoquinone alkaloids, a common retrosynthetic strategy involves disconnecting bonds within the heterocyclic core to arrive at simpler, more readily accessible building blocks.

Based on the structure of the pyrroloiminoquinone core, a key disconnection often targets the bonds connecting the pyrrole (B145914) and iminoquinone rings. This can lead back to fragments such as substituted indoles or tryptamine (B22526) derivatives, which serve as key starting materials or intermediates nih.gov. The synthesis of these key fragments often involves established organic reactions, such as functionalization of indole (B1671886) rings or synthesis of substituted amines. For instance, approaches utilizing Larock indole synthesis have been explored for the preparation of advanced intermediates in pyrroloiminoquinone synthesis nih.gov.

Construction of the Pyrroloiminoquinone Core

The construction of the characteristic pyrroloiminoquinone core is a pivotal step in the total synthesis of Makaluvic acid B and its analogs. Various strategies have been developed for this purpose, often involving the formation of the fused heterocyclic system through cyclization reactions.

A common approach involves the aminolysis of a vinylogous imidate, which can be accessed from corresponding tryptamine or tryptophol (B1683683) derivatives nih.gov. This strategy allows for the controlled formation of the nitrogen-containing rings of the core structure. The indole precursor is typically oxidized to an indoloquinone, followed by a cyclodehydration reaction to form the C-ring of the pyrroloiminoquinone scaffold nih.gov.

Late-Stage Functionalization and Coupling Reactions

Late-stage functionalization (LSF) and coupling reactions play a significant role in completing the synthesis of complex natural products and preparing analogs researchgate.netnih.govresearchgate.net. These reactions are typically performed on a pre-assembled core structure to introduce specific substituents or modify existing functional groups.

For this compound and its analogs, late-stage modifications could involve introducing or modifying the carboxylic acid moiety or other substituents on the pyrroloiminoquinone core. Coupling reactions, such as Suzuki-Miyaura or other cross-coupling methods, could be employed to attach side chains or aryl groups to the core scaffold researchgate.netuniurb.it. Functionalization reactions, such as oxidation, reduction, or halogenation, might be necessary to introduce the specific features of the target molecule semanticscholar.org. For example, the conversion of a synthetic intermediate to makaluvamines A and K has been achieved through sequences involving aminolysis, desilylation, and acidification, demonstrating the utility of late-stage transformations nih.gov.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity and efficiency of enzymatic transformations. This approach can offer advantages such as milder reaction conditions, reduced by-product formation, and the ability to achieve stereoselective transformations sioc-journal.cnmdpi.com. While specific chemoenzymatic routes for this compound are not widely reported, the principles of this approach can be applied to the synthesis of pyrroloiminoquinone alkaloids.

Enzyme-Mediated Stepwise Transformations

Enzymes can catalyze specific chemical transformations with high precision. In the context of synthesizing nitrogen heterocycles and natural products, enzymes such as oxidoreductases, hydrolases, or lyases could potentially be employed for specific steps. For instance, enzymes have been used for oxidation reactions, kinetic resolutions, and the formation of specific bonds in the synthesis of other complex molecules researchgate.netsioc-journal.cnmdpi.com.

For the synthesis of this compound, enzyme-mediated steps could potentially be used for selective oxidation reactions to introduce the quinone moiety, for the formation of specific carbon-nitrogen or carbon-carbon bonds within the core structure, or for the resolution of stereocenters if a chiral synthesis is pursued.

Hybrid Chemical and Enzymatic Approaches

Hybrid chemical and enzymatic approaches involve integrating both chemical and enzymatic steps within a synthetic sequence. This allows chemists to leverage the strengths of both methodologies, using enzymes for transformations that are difficult to achieve or control using traditional chemical methods, and chemical reactions for steps where they are more efficient or suitable.

A hybrid approach to this compound synthesis might involve using chemical reactions to assemble a key intermediate or construct the basic carbon skeleton, followed by an enzyme-catalyzed step to introduce a specific functional group or achieve a stereoselective transformation. Alternatively, an enzyme could be used for an initial step, such as the functionalization of a starting material, with subsequent chemical reactions completing the synthesis of the pyrroloiminoquinone core and the final molecule. Examples of hybrid approaches in the synthesis of other natural products demonstrate the potential of this strategy for accessing complex molecular architectures researchgate.netmdpi.com.

Semi-synthetic Approaches for Diversification

Based on the available information, detailed semi-synthetic routes specifically for this compound and its direct analogs, focusing on precursor modification, derivatization, and the exploration of reaction conditions, were not found in the provided search results. While semi-synthesis is a valuable strategy for obtaining analogs of complex natural products and is applied to other related marine alkaloids like discorhabdins nih.govmdpi.comthegoodscentscompany.com and various other alkaloid classes uni.lu, specific methodologies for this compound were not described.

Precursor Modification and Derivatization

Specific examples of precursor modification and derivatization applied directly to this compound for the purpose of generating analogs were not detailed in the reviewed literature. Semi-synthetic diversification typically involves chemically modifying a naturally occurring compound (the precursor) to create new derivatives with potentially altered biological properties. The nature of these modifications is highly dependent on the functional groups present in the precursor molecule and the desired structural changes in the analog.

Exploration of Reaction Conditions for Analog Generation

Information regarding the exploration of specific reaction conditions tailored for the semi-synthetic generation of this compound analogs was not found. Developing synthetic routes and optimizing reaction conditions are crucial steps in creating libraries of analogs for structure-activity relationship studies. This process often involves investigating different reagents, solvents, temperatures, and reaction times to achieve desired transformations and yields.

Compound Names and PubChem CIDs

Mechanistic Investigations of Biological Activities

Molecular Interactions with DNA Topoisomerases

Pyrroloiminoquinones, including makaluvic acids, were initially hypothesized to exert their effects primarily through the inhibition of DNA topoisomerase II. researchgate.netresearchgate.netnih.gov Studies have indicated that makaluvamines exhibit differential toxicity towards cell lines sensitive to topoisomerase II inhibitors and can inhibit topoisomerase II activity in vitro. researchgate.net This inhibition of topoisomerase II has been suggested as a significant mechanism contributing to the cytotoxicity of makaluvamines. nih.gov While Makaluvic acid B is a member of this class, specific activity profiles within the makaluvamine group can vary; for instance, Makaluvamine B (distinct from this compound) demonstrated inactivity in modulating topo II-mediated decatenation of kinetoplast DNA in one study, whereas other makaluvamines like A and F were effective. mdpi.com Nevertheless, the class as a whole, including makaluvic acids, has been implicated as potential inhibitors of both topoisomerase I and II. nih.gov Analogs of makaluvamine have been shown to inhibit the catalytic activity of topo II and impede DNA relaxation. mdpi.com

Topoisomerase II Inhibition Mechanisms

The cytotoxicity observed with makaluvamines is likely mediated, at least in part, through the inhibition of topoisomerase II. nih.gov This enzyme is crucial for regulating DNA topology by catalyzing transient double-stranded DNA cleavage and rejoining. researchgate.net Topoisomerase II-targeting agents can induce cell death by stabilizing the covalent enzyme-DNA cleavage complex or by blocking the enzyme's catalytic cycle, both of which disrupt essential DNA processes. mdpi.com Makaluvamines have been shown to inhibit topoisomerase II activity in laboratory settings. researchgate.net

DNA Intercalation and Cleavage Studies

The biological activity of makaluvamines may involve intercalation into DNA and the induction of single-stranded breaks. researchgate.net Cytotoxic pyrroloiminoquinones have been observed to cause single-strand DNA cleavage in vitro following reductive activation. nih.gov Furthermore, studies have indicated that tested pyrroloiminoquinones are efficient DNA intercalators. nih.gov The interaction with DNA, such as intercalation, can be measured using techniques like fluorescence displacement assays with makaluvamine analogs. researchgate.net DNA damage, including cleavage, is a well-established mechanism leading to apoptosis and is a key cytotoxic pathway for several anticancer agents. mdpi.com DNA cleavage can occur through various mechanisms, including targeting DNA components or hydrolyzing phosphoester bonds. psu.edu

Cellular Growth and Proliferation Regulation

Investigations into the biological effects of makaluvamine analogs have demonstrated their capacity to inhibit cell proliferation and modulate cell cycle progression, ultimately leading to the induction of apoptosis. researchgate.netresearchgate.net

Mechanistic Basis of Apoptosis Induction

Makaluvamine analogs are known to induce apoptosis. researchgate.netresearchgate.net Specifically, cells treated with this compound (referred to as B6 in some studies) have displayed morphological characteristics indicative of apoptosis. researchgate.net Treatment with B6 has also been associated with the detection of cleaved forms of caspase-9 and caspase-3, key executioners in the apoptotic pathway. researchgate.net Elevated intracellular Ca2+ concentration has been linked to B6-promoted Ca2+ release and subsequent apoptosis. researchgate.net The induction of apoptosis can proceed through caspase-dependent pathways, as evidenced by the activation of caspases 8, 9, and 3, along with PARP cleavage, observed with other compounds. mdpi.com The mitochondrial (intrinsic) pathway of apoptosis can be triggered by various stimuli, including chemotherapeutic agents, and involves the release of factors like cytochrome c and the activation of caspases. nih.govresearchgate.net This pathway can be initiated by increasing the expression of pro-apoptotic proteins like Bax and Bak and suppressing anti-apoptotic proteins such as Bcl-2 and Bcl-xL. sysrevpharm.org

Modulation of Cell Cycle Progression

Makaluvamine analogs have been shown to inhibit the progression of the cell cycle. researchgate.netresearchgate.net For example, a synthetic analog of makaluvamine (referred to as Ic) was found to induce cell cycle arrest in the S-phase. researchgate.net Other compounds have been reported to induce cell cycle arrest at different phases, such as G1. nih.govresearchgate.net

Regulation of Key Gene Expression Profiles (e.g., MDM2, p21, p53)

Modulation of the expression of critical genes, including MDM2, p21, and p53, is another mechanism by which makaluvamine analogs exert their biological effects. researchgate.netresearchgate.net A synthetic makaluvamine analog (Ic) was observed to activate p53 and lead to the cleavage of PARP and caspases 8 and 9. researchgate.net MDM2 is recognized as a negative regulator of the p53 tumor suppressor protein. researchgate.net MDM2 can also interact with other proteins, such as Numb, potentially influencing cellular processes like differentiation and survival. researchgate.net Studies with other compounds, such as gambogic acid, have demonstrated the down-regulation of the MDM2 oncogene and the induction of p21 expression, even in the absence of functional p53. nih.gov This regulation can occur at both the transcriptional and posttranslational levels for MDM2, and increased p21 expression can be associated with impaired interaction between MDM2 and p21. nih.gov MDM2 acts as a negative regulator of p21 by facilitating its degradation. capes.gov.br Activated p53 can induce the expression of p21, which then interacts with cyclin/kinase complexes to impose cell cycle restrictions. nih.gov Some alkaloids, like rhynchophylline (B1680612) and isorhynchophylline, have been shown to increase p53 signaling, which can subsequently influence apoptosis through pathways involving Bcl-2 and TNFR. sysrevpharm.org

Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and p300 Interaction

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a critical role in cellular response to hypoxia, and its interaction with the coactivator p300 is a validated target in cancer drug discovery. nih.gov Several pyrroloiminoquinone alkaloids, particularly certain discorhabdins and makaluvamines, have been identified as inhibitors of the HIF-1α/p300 complexation. nih.gov These findings suggest that compounds within the pyrroloiminoquinone class can interfere with this crucial protein-protein interaction. nih.gov

Molecular Docking and Binding Mode Analysis

Molecular modeling and docking studies have been employed to investigate the potential binding interactions of pyrroloiminoquinones with biological targets, including those involved in the HIF-1α pathway. Such studies aim to predict how compounds might interact with the binding sites of proteins like HIF-1α or p300 and elucidate potential binding modes. While molecular docking has been applied to other pyrroloiminoquinones in the context of targets like topoisomerases and IDO1, and the inhibition of HIF-1α/p300 interaction has been reported as a potential target for discorhabdins, specific detailed molecular docking and binding mode analyses focusing solely on this compound's interaction with HIF-1α and p300 were not found in the provided search results.

Cellular Assays for HIF-1α Pathway Modulation

Cellular assays are essential for evaluating the biological effects of compounds on specific pathways. Studies on certain pyrroloiminoquinones, such as discorhabdins, have utilized cell-based reporter assays to assess their ability to inhibit HIF-1 activation and modulate downstream targets like vascular endothelial growth factor (VEGF) production in cancer cell lines. nih.gov These assays have demonstrated that some pyrroloiminoquinones can selectively inhibit HIF-1α mediated transcription at non-toxic concentrations. nih.gov However, specific results from cellular assays detailing the modulation of the HIF-1α pathway specifically by this compound were not available in the provided search information.

Modulation of Indoleamine 2,3-Dioxygenase (IDO1) Activity

Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that metabolizes tryptophan and plays a role in immune regulation, making it a target of interest in various diseases, including cancer. Some synthetic analogs of tsitsikammamines, another group of pyrroloiminoquinone alkaloids, have demonstrated inhibitory activity against IDO1. nih.gov This suggests that the pyrroloiminoquinone scaffold can be associated with IDO1 inhibitory potential.

Enzymatic Assay Development and Validation

Enzymatic assays are used to measure the activity of enzymes like IDO1 and evaluate the inhibitory potential of compounds. These assays often involve quantifying the production of kynurenine, the product of tryptophan metabolism by IDO1, using methods such as fluorescence detection or other analytical techniques. While enzymatic assays have been developed and utilized to assess the activity of IDO1 inhibitors, including certain synthetic pyrroloiminoquinone analogs, specific details regarding the development, validation, or results of enzymatic assays for evaluating the modulation of IDO1 activity specifically by this compound were not found in the provided search results. nih.gov

Molecular Mechanism of IDO1 Inhibition

The molecular mechanism of IDO1 inhibition by various compounds has been investigated, revealing different modes of action, including binding to the enzyme's heme active site or interactions with the apo-enzyme structure. Molecular modeling studies have been used to rationalize the IDO1 inhibitory activity of certain pyrroloiminoquinone derivatives by suggesting possible binding modes within the IDO1 active site. However, detailed information on the specific molecular mechanism by which this compound might modulate IDO1 activity was not available in the provided search results.

Mechanistic Basis of Antimicrobial Activity

Antibacterial Mechanisms of Action

Pyrroloiminoquinones, including makaluvamines and discorhabdins, have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanisms by which these compounds exert their antibacterial effects are still under investigation and may vary depending on the specific compound and bacterial species.

One proposed mechanism, particularly for makaluvamine analogs, involves the potential inhibition of bacterial gyrase A. mdpi.com Bacterial gyrase A is a critical enzyme responsible for DNA supercoiling, a process essential for bacterial replication and growth. mdpi.com Inhibition of this enzyme would disrupt DNA function, leading to bacterial cell death. General mechanisms reported for other natural alkaloids with antibacterial properties include the disruption of bacterial cell membranes, interference with DNA function, and inhibition of protein synthesis. mdpi.comresearchgate.net While these general mechanisms are known for alkaloids, the specific involvement of this compound in these pathways requires further dedicated study.

Antifungal Mechanisms of Action

Compounds within the pyrroloiminoquinone class, such as makaluvamines and discorhabdins, have been reported to possess antifungal properties. nih.govencyclopedia.pubmdpi.comnih.gov Studies have shown activity against fungal species like Candida albicans for some discorhabdins. mdpi.com Additionally, related compounds like isobatzellines have also exhibited antifungal activity. mdpi.com Despite these observations of antifungal effects within the compound class, detailed studies specifically elucidating the molecular mechanisms by which this compound inhibits fungal growth are limited in the currently available information.

Antiviral Mechanisms

Pyrroloiminoquinones are also known to exhibit antiviral activities. nih.govencyclopedia.pubmdpi.comnih.gov Research indicates that members of this compound class can have effects against various viruses. For instance, some discorhabdins have shown activity in hepatitis C virus (HCV) replicon assays. mdpi.com However, the specific antiviral mechanisms of action for this compound have not been extensively detailed in the provided research findings. The broader understanding of antiviral mechanisms for pyrroloiminoquinones suggests potential interactions with viral replication processes or host cellular pathways essential for viral proliferation, but further research is needed to define this compound's role.

Other Biological Modulations (e.g., Neuromodulatory, Antioxidant Effects)

Beyond antimicrobial and antiviral activities, pyrroloiminoquinones, including makaluvic acids, have been reported to possess other biological activities, such as neuromodulatory and antioxidant effects. nih.govencyclopedia.pub

Neuromodulatory effects have been associated with the pyrroloiminoquinone class. nih.govencyclopedia.pub While specific mechanisms for this compound are not clearly defined, studies on related makaluvamines, such as makaluvamine G, have indicated interactions with neurological targets like the muscle nicotinic acetylcholine (B1216132) receptor. nih.gov Research on other marine alkaloids has also suggested potential neurotoxicological interactions and effects on behavior, highlighting the possibility of central nervous system activity for some marine natural products. mdpi.com

Structure Activity Relationship Sar Studies and Rational Design

Correlation of Structural Motifs with Biological Potency

SAR studies aim to establish a relationship between the chemical structure of a compound and its biological activity. For pyrroloiminoquinone alkaloids, including Makaluvic acid B, certain structural motifs are consistently implicated in their observed biological effects.

Identification of Essential Pharmacophores

The core structural feature of the pyrroloiminoquinone class, which is considered the principal pharmacophore responsible for their antiproliferative and cytotoxic effects, is the condensed tricyclic pyrrolo[4,3,2-de]quinoline core. nih.gov This planar, electron-deficient system is believed to be critical for interaction with biological targets, such as DNA or enzymes. While specific pharmacophore models for this compound are not extensively detailed in the provided search results, studies on related pyrroloiminoquinones and other natural products highlight the importance of features like hydrogen bond acceptors, hydrophobic groups, and aromatic rings for target binding. unl.pt The presence of the carboxylic acid group in this compound distinguishes it from other makaluvamines and likely plays a significant role in its interactions, potentially through hydrogen bonding or ionic interactions with target proteins.

Influence of Substituent Effects and Stereochemistry

The biological activity of pyrroloiminoquinone alkaloids is significantly influenced by variations in their peripheral substituents and their stereochemistry. Studies on related compounds like discorhabdins have shown that modifications to the core structure and the presence or absence of specific functional groups can drastically alter cytotoxicity and other activities. semanticscholar.orgmdpi.com For instance, the presence of a sulfide (B99878) linkage or bromine atoms in discorhabdins has been linked to enhanced cytotoxicity. semanticscholar.orgsajs.co.za While detailed data specifically on the substituent effects and stereochemistry of this compound analogs is limited in the provided sources, general principles from the SAR of related alkaloids suggest that factors such as the nature and position of substituents, as well as the stereochemical configuration of chiral centers, would impact binding affinity, metabolic stability, and ultimately, biological potency. preprints.orgnih.govrsc.org

Computational Modeling for SAR Elucidation

Computational methods play a vital role in understanding the SAR of natural products and guiding the design of new analogs. These techniques can provide insights into molecular interactions and predict biological activity. unl.ptnih.gov

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models aim to build a mathematical relationship between molecular descriptors (representing structural and physicochemical properties) and biological activity. mdpi.comnih.gov By analyzing a series of compounds with known structures and activities, QSAR models can identify the key molecular features that govern potency and predict the activity of new, untested compounds. preprints.orgresearchgate.net While specific QSAR studies focused solely on this compound were not found in the provided results, QSAR has been successfully applied to other classes of compounds to predict various biological activities, including enzyme inhibition and cytotoxicity. mdpi.comnih.govresearchgate.netscielo.org.mx Applying QSAR to a dataset of this compound and its analogs could help to quantify the contribution of different structural features to its biological effects.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a compound and its biological target at the atomic level. scielo.org.mxnih.govbiorxiv.orgchemmethod.com These simulations can reveal details about binding poses, the stability of the complex, and the conformational changes that occur upon binding. nih.govresearchgate.net MD simulations have been used in studies of other natural products and potential drug candidates to understand their interactions with proteins, including enzymes and receptors. mdpi.comscielo.org.mxnih.govchemmethod.com Although direct MD simulation data for this compound interacting with a specific target is not provided, this technique could be invaluable in understanding how this compound binds to its molecular targets, providing insights into the forces and residues involved in the interaction. This information can then inform the design of analogs with improved binding characteristics.

Design Principles for this compound Analogs with Modulated Activity

Based on the understanding gained from SAR studies and computational modeling, rational design principles can be applied to synthesize this compound analogs with modulated activity. Given the importance of the pyrroloiminoquinone core, modifications might focus on the substituents attached to this core or the carboxylic acid group.

Potential design strategies could include:

Modifications to the carboxylic acid group: Esterification or amidation of the carboxylic acid could alter polarity, solubility, and potential interactions with target residues.

Substitutions on the pyrroloiminoquinone core: Introducing different functional groups (e.g., halogens, alkyl groups, hydroxyl groups) at various positions on the core could influence electronic distribution, steric bulk, and lipophilicity, thereby modulating activity and selectivity. nih.govrsc.orgsci-hub.se

Stereochemical variations: If chiral centers exist in this compound or its analogs, synthesizing and evaluating different stereoisomers could reveal differences in activity, as observed for other natural products. psu.edumdpi.com

Hybrid molecules: Combining the makaluvic acid scaffold with other pharmacophores known to interact with relevant targets could lead to synergistic effects or novel mechanisms of action.

The goal of these design efforts would be to create analogs with enhanced potency against specific targets, improved selectivity, or more favorable pharmacokinetic properties, while minimizing potential off-target effects.

Chemical Modifications and Preclinical Development Strategies

Rational Design and Synthesis of Makaluvic Acid B Derivatives

Rational design and synthesis play a crucial role in developing new drug candidates based on natural product scaffolds like this compound. This process involves making targeted changes to the molecular structure to enhance desired biological activities and overcome limitations of the parent compound. aurorabiomed.comnih.govmdpi.commdpi.comresearchgate.net

Scaffold Modification and Isosteric Replacements

Scaffold modification and bioisosteric replacements are key strategies in medicinal chemistry to alter the core structure or functional groups of a lead compound while retaining or improving its biological activity. researchgate.netresearchgate.net While specific detailed examples of scaffold modification and isosteric replacements directly applied to this compound are not extensively detailed in the provided search results, the general principles apply to the development of pyrroloiminoquinone derivatives. The pyrroloiminoquinone core is considered the principal pharmacophore responsible for the antiproliferative and cytotoxic effects of this class of compounds. nih.gov Modifications to this core or isosteric replacements of atoms or groups within it would be aimed at modulating these effects, potentially improving target binding or altering the metabolic fate of the molecule. Studies on related pyrroloiminoquinones, such as discorhabdins and makaluvamines, demonstrate the impact of structural variations on activity. For instance, modifications at specific positions on the discorhabdin core have been shown to affect anticancer activity. mdpi.com

Introduction of Diverse Functional Groups

Introducing diverse functional groups into the this compound structure or its derivatives is a common approach to explore the structure-activity relationship and tune physicochemical properties. Although explicit examples of functional group introductions specifically on this compound are not prominently featured in the search results, the synthesis of various pyrroloiminoquinone derivatives involves the incorporation of different substituents. For example, studies on makaluvamine derivatives have involved the synthesis of compounds with varied side chains to evaluate their impact on biological activity. researchgate.netresearchgate.net The synthesis of pyrrole (B145914) derivatives in general often involves methods that allow for the introduction of various substituents. researchgate.net These synthetic strategies would be applicable to generating this compound analogs with diverse functional groups to probe their biological effects.

In Vitro Evaluation of Derivative Activity and Selectivity

Synthesized this compound derivatives undergo rigorous in vitro evaluation to assess their biological activity and selectivity against relevant targets and cell lines. This step is crucial for identifying promising candidates for further development. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netctdbase.orgru.ac.zachemrxiv.orgmdpi.com

Target-Specific Binding Assays

Target-specific binding assays are employed to determine the affinity and potency of this compound derivatives towards their intended molecular targets. Pyrroloiminoquinones, including makaluvamines, have been reported to inhibit DNA topoisomerase II. researchgate.netresearchgate.net Studies on related compounds have also explored targets such as indoleamine 2,3-dioxygenase (IDO1) and sirtuin 2 (SIRT2). researchgate.net While direct binding assay data for this compound derivatives are not extensively detailed, studies on related pyrroloiminoquinones demonstrate the use of enzymatic assays to evaluate inhibitory activity against specific enzymes like topoisomerase II. nih.govresearchgate.net Molecular modeling studies can also provide insights into the potential binding modes of these compounds with their targets. mdpi.comresearchgate.net

Cellular Pathway Modulation Studies

Investigating the modulation of cellular pathways by this compound derivatives helps to understand their mechanism of action and cellular effects. Makaluvamine analogs, for instance, have been shown to inhibit cell proliferation and cell cycle progression, induce apoptosis, and modulate the expression of genes such as MDM2, p21, and p53. researchgate.net Studies on other marine natural products with cytotoxic activity have also investigated their effects on various cellular processes, including apoptosis induction, cell cycle arrest, and modulation of gene expression. mdpi.comnih.gov These types of studies would be relevant for evaluating the cellular pathway modulation by this compound derivatives.

Preclinical Lead Optimization Studies

Preclinical lead optimization studies are conducted on promising this compound derivatives to improve their drug-like properties and assess their potential for in vivo efficacy and safety. nih.govmdpi.commdpi.comsajs.co.zaresearchgate.net This stage involves refining the structure of lead compounds to enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles. mdpi.com While specific detailed preclinical lead optimization studies solely focused on this compound are not extensively covered in the provided search results, the general principles of preclinical development for marine natural product-derived drug candidates apply. Studies on other marine alkaloids and their synthetic analogs highlight the importance of evaluating properties such as stability in plasma, plasma protein binding, and metabolism. researchgate.net Lead optimization aims to identify a candidate molecule with the optimal balance of efficacy and favorable pharmacokinetic properties for potential further development. mdpi.comchemrxiv.org

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) is a drug discovery approach that identifies small chemical fragments that bind weakly to a biological target. These fragments are then optimized and grown into more potent lead compounds. FBDD typically involves screening libraries of small molecules (fragments) using sensitive biophysical techniques to detect binding to the target protein. Once binding fragments are identified, medicinal chemistry is employed to link or grow these fragments into larger, higher-affinity molecules with improved pharmacological profiles. While FBDD is a recognized strategy in the identification of inhibitors for various targets, including metallo-β-lactamases, specific reports detailing the application of FBDD strategies directly to this compound were not found in the consulted literature. Structure-activity relationship (SAR) studies on related makaluvamines have provided insights into the structural features important for their activity, which could potentially inform fragment design if an FBDD approach were to be pursued for this compound.

In Silico Screening and Virtual Library Design

In silico screening and virtual library design play a significant role in the preclinical development of natural product-derived compounds like this compound by enabling the rapid evaluation of large chemical spaces computationally. This approach can identify potential drug candidates or suggest modifications to existing structures based on predicted interactions with biological targets.

A study investigating marine metabolites as inhibitors against class B1 metallo-β-lactamases (MBLs) utilized a two-pronged in silico approach that included high-throughput virtual screening and a pharmacophore-based strategy. This research identified makaluvic acid, alongside didymellamide, as compounds exhibiting higher binding affinity across B1-MBLs, including NDM-1, VIM-2, and IMP-1. The pharmacophore-based approach, in particular, demonstrated an advantage in identifying compounds with higher binding affinity. These findings suggest that makaluvic acid, as a class, holds potential as a broad-spectrum inhibitor for B1-MBL receptors based on in silico predictions.

The use of computer-aided drug design, including virtual screening, has also been part of screening programs aimed at identifying novel active compounds from marine organisms, such as those from the sponge Strongylodesma aliwaliensis, which led to the identification of makaluvic acids C. This underscores the utility of in silico methods in the discovery and initial evaluation of makaluvic acid derivatives.

The in silico findings regarding the potential of makaluvic acid as an MBL inhibitor highlight the value of computational methods in identifying potential therapeutic applications and guiding further research into the biological activities of this compound and related compounds.

Analytical Methodologies for Makaluvic Acid B Research

Advanced Chromatographic Techniques

Chromatography plays a crucial role in the separation and purification of Makaluvic acid B from crude extracts and for its analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of natural products like this compound. It is essential for assessing the purity of isolated samples and for quantifying the amount of this compound present in extracts or biological samples. nih.govsielc.commdpi.com HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. By optimizing parameters such as the stationary phase type (e.g., reversed-phase), mobile phase composition (e.g., mixtures of water, organic solvents, and buffers), flow rate, and detection wavelength, effective separation and sensitive detection of this compound can be achieved. sielc.commdpi.com

While specific HPLC parameters for this compound are not extensively detailed in the search results, general applications of HPLC for analyzing similar compounds and natural products highlight its utility. For instance, HPLC has been used for the analysis and quantification of other alkaloids and acidic compounds, demonstrating its versatility for compounds with varying polarities and ionic properties. sielc.commdpi.com

Chiral Chromatography for Enantiomeric Separation

Chiral chromatography is a specialized chromatographic technique used to separate stereoisomers, particularly enantiomers. researchgate.netchiraltech.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other and can exhibit different biological activities. If this compound exists as enantiomers, chiral chromatography would be indispensable for their separation and individual analysis. This technique typically involves the use of a chiral stationary phase or a chiral additive in the mobile phase that interacts differently with each enantiomer, leading to their separation. researchgate.netchiraltech.com

While direct application of chiral chromatography specifically for the enantiomeric separation of this compound is not explicitly mentioned in the search results, chiral gas chromatography-mass spectrometry (GC-MS) has been used in the context of analyzing related pyrroloiminoquinone alkaloids to confirm the stereochemistry of certain residues. sajs.co.zaacs.org This suggests the potential applicability of chiral chromatographic principles to this compound if its stereochemistry and enantiomeric forms are relevant to research. Chiral ligand-exchange chromatography is another method effectively used for resolving racemic mixtures of acidic compounds and amino acids, which shares some structural features with this compound. researchgate.netchiraltech.com

Spectroscopic Methods for Quantification in Complex Mixtures

Spectroscopic methods provide valuable tools for the detection and quantification of this compound, especially when dealing with complex mixtures where chromatographic separation alone might be challenging.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. bioglobax.compmda.go.jp Compounds with chromophores, such as conjugated double bonds or aromatic rings, absorb UV-Vis light at specific wavelengths. bioglobax.commasterorganicchemistry.com Pyrroloiminoquinone alkaloids, including this compound, possess conjugated systems that are expected to exhibit characteristic UV-Vis absorption spectra. sajs.co.zanih.gov UV-Vis spectroscopy can be used for the quantitative analysis of this compound by measuring the absorbance at its wavelength of maximum absorption (λmax) and using the Beer-Lambert Law. bioglobax.com This method is particularly useful for quantifying the compound in solutions after isolation or separation. UV-Vis spectrophotometry was used in the initial isolation and characterization of Makaluvic acids A and B. nih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and then measuring the emitted light at a longer wavelength. mdpi.comresearchgate.net Fluorescent compounds possess fluorophores that can absorb and re-emit light. The presence of conjugated systems and certain functional groups in this compound might contribute to fluorescent properties. While this compound itself is not explicitly described as fluorescent in the search results, related compounds like tedaniophorbasins A and B, which are also marine alkaloids, exhibit significant fluorescence. mdpi.com If this compound is found to be fluorescent, fluorescence spectroscopy could offer a highly sensitive method for its detection and quantification, particularly in trace amounts within complex biological or environmental samples. This technique is known for its sensitivity and can be applied to study the structural chemistry of organic matter. researchgate.net

Hyphenated Techniques for Metabolomics and Bioanalytical Applications

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of spectroscopic or mass spectrometric detectors. These techniques are particularly powerful for the analysis of complex biological matrices in metabolomics and bioanalytical applications. rsc.orgnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a prominent hyphenated technique used extensively in natural product research and metabolomics. rsc.orgnih.govengineering.org.cn LC-MS couples the separation achieved by HPLC with a mass spectrometer, which measures the mass-to-charge ratio of the eluting compounds. This provides both separation and structural information, allowing for the identification and quantification of multiple compounds in a single analysis. rsc.orgengineering.org.cn LC-MS, including advanced forms like LC-MS/MS (tandem mass spectrometry), is widely applied in targeted and untargeted metabolomics to analyze complex mixtures of metabolites in biological samples. rsc.orgnih.gov This would be highly relevant for studying the metabolic fate of this compound or its presence in biological tissues or fluids.

Gas chromatography-mass spectrometry (GC-MS) is another hyphenated technique, although it is typically used for more volatile or easily derivatized compounds. uva.es While less likely to be the primary method for this compound directly due to its structure, GC-MS has been used in the analysis of related compounds, sometimes after derivatization. sajs.co.zaacs.orguva.es

The application of hyphenated techniques like LC-MS in bioanalysis allows for the sensitive and specific detection and quantification of compounds like this compound in biological matrices, which is crucial for understanding its distribution, metabolism, and potential biological roles. nih.gov These techniques facilitate comprehensive metabolic profiling and targeted analysis of specific compounds within complex biological systems. rsc.orgnih.gov

Data Table:

While specific quantitative data for this compound analysis using these methods was not consistently found across the search results in a format suitable for a detailed data table within the defined scope, the applications and principles described highlight the methodologies employed in its research and the type of data that would be generated (e.g., chromatographic retention times, spectroscopic absorption/emission wavelengths, mass spectral data).

Detailed Research Findings:

Research findings related to the analytical methodologies for this compound primarily focus on its isolation and structural characterization using techniques like HPLC, UV, and NMR spectroscopy. nih.gov The application of chiral GC-MS has been noted for confirming stereochemistry in related compounds. sajs.co.zaacs.org Hyphenated techniques like LC-MS are broadly applied in metabolomics and bioanalysis of natural products, indicating their relevance for future or ongoing research on this compound in complex biological contexts. rsc.orgnih.gov

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of non-volatile and semi-volatile compounds, making it highly suitable for the study of secondary metabolites like this compound. The coupling of liquid chromatography, which separates compounds based on their physical and chemical properties, with tandem mass spectrometry provides enhanced selectivity and sensitivity. This allows for the detection and identification of target compounds even at very low concentrations within complex biological extracts.

LC-MS/MS is particularly valuable for metabolite profiling, which involves the comprehensive analysis of metabolites in a biological sample. It enables researchers to identify known metabolites and screen for novel compounds without requiring large amounts of culture material. jmb.or.krnih.gov The high sensitivity and high-throughput capabilities of LC-MS technology are significant advantages in metabolite analysis. jmb.or.kr The method allows for the confirmation of compound identity in complex samples and the detection and identification of unexpected or unknown compounds. jmb.or.kr

In the context of this compound, which is an alkaloid, LC-MS/MS can be employed for its trace analysis in crude extracts from its source organism, such as marine sponges. The technique's ability to generate characteristic fragmentation patterns through MS/MS allows for structural elucidation and confirmation of the compound's identity by comparison with spectral databases or authentic standards. LC-MS/MS can also be used to profile the metabolic landscape of the organism producing this compound, potentially revealing biosynthetic precursors or related metabolites present at low levels. nih.govmdpi.com The technique is effective for separating and detecting a wide range of polar compounds, including organic acids and alkaloids, which are amenable to ionization techniques like electrospray ionization (ESI) commonly used with LC-MS/MS. mdpi.comresearchgate.net

GC-MS for Volatile Component Analysis (if applicable to precursors/degradation)

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique typically used for the separation and detection of volatile and semi-volatile compounds. While this compound itself, being an acidic alkaloid, may have limited volatility for direct GC analysis without derivatization, GC-MS can be a valuable tool for studying more volatile precursors involved in its biosynthesis or for analyzing volatile degradation products.

Research involving related compounds, such as other pyrroloiminoquinones or alkaloids, has utilized GC-MS for the analysis of degradation products or derivatives. For instance, chiral GC-MS has been applied to analyze the amino acids resulting from the degradation of related substances or the acylated ozonolysis products of pyrroloiminoquinone metabolites. core.ac.ukresearchgate.netacs.org These applications highlight the utility of GC-MS in providing structural information about smaller, more volatile molecules that may arise from the breakdown or metabolic transformation of this compound.

For acidic compounds like this compound or its potential acidic degradation products, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. researchgate.net Common derivatization methods for carboxylic acids include methylation or silylation. researchgate.net Once derivatized, these more volatile species can be separated by GC and detected by MS, providing mass spectral data that aids in their identification by comparison with spectral libraries. notulaebotanicae.ronih.gov While GC-MS is excellent for volatile compounds, challenges can exist when analyzing less volatile or thermally labile alkaloids, sometimes leading to degradation during the injection process. nih.gov Therefore, its application to this compound research is likely focused on analyzing specific, more volatile components related to its metabolic pathway or decomposition.

Future Perspectives and Research Frontiers

Complete Elucidation of Biosynthetic Pathways through Synthetic Biology Approaches

The precise biosynthetic pathways leading to makaluvic acid B and other pyrroloiminoquinone alkaloids are not yet fully elucidated. Understanding these pathways is crucial for sustainable production and for generating novel analogs through biosynthetic engineering. While studies have explored the biosynthesis of related compounds like discorhabdin B, a comprehensive picture for this compound is still developing. mdpi.comsajs.co.za Future research should focus on identifying the specific enzymes and genetic machinery involved in the biosynthesis of this compound in its natural producers, such as marine sponges or their associated microorganisms. mdpi.comsajs.co.za Synthetic biology approaches, including genome mining, gene cloning, and heterologous expression in amenable hosts, can be employed to reconstruct and manipulate these pathways. This could potentially lead to scalable and environmentally friendly methods for producing this compound and facilitate the generation of structural variants with potentially improved properties. Research into fungal indole (B1671886) alkaloid biosynthesis provides a precedent for using such approaches to understand complex natural product synthesis. nih.gov

Discovery of Novel Molecular Targets and Signaling Pathways Beyond Current Knowledge

While this compound and its analogs are known for their cytotoxicity and have been investigated for activity against various cancer cell lines and enzymes like topoisomerase II, their full spectrum of molecular targets and the signaling pathways they influence are likely not yet completely understood. acs.orgencyclopedia.pubresearchgate.net Future research should aim to identify additional cellular targets beyond those already established. Techniques such as activity-based protein profiling, pull-down assays coupled with mass spectrometry, and high-throughput screening against diverse protein libraries can be employed. Investigating the effects of this compound on various cellular signaling pathways using techniques like phosphoproteomics and transcriptomics could reveal novel mechanisms of action and potential therapeutic applications beyond cancer, such as antimicrobial or antiviral activities which have been reported for this compound class. mdpi.comencyclopedia.pub Computational modeling can also play a role in predicting potential off-targets and understanding interactions with biological macromolecules. researchgate.nettandfonline.com

Development of Sustainable and Scalable Synthetic Methodologies

The isolation of this compound from its natural marine sources can be challenging due to the limited availability of the producing organisms and the often low yields obtained. mdpi.com Therefore, the development of sustainable and scalable synthetic methodologies is essential for providing sufficient quantities of this compound for further research and potential development. While some synthetic approaches to pyrroloiminoquinones and related analogs have been reported, specific efficient and scalable routes for this compound are needed. mdpi.commdpi.com Future research should focus on developing total synthesis strategies that are atom-economical, utilize readily available starting materials, and minimize the generation of hazardous waste. Exploring green chemistry principles, including the use of environmentally friendly solvents and catalysts, will be crucial for developing sustainable synthetic routes. researchgate.net Two-directional synthesis and cascade reactions could offer efficient ways to construct the complex core structure of this compound. beilstein-journals.org

Exploration of Ecological Roles and Chemical Ecology of this compound in Marine Ecosystems

The ecological role of this compound in its marine environment is an area that warrants further investigation. Marine natural products often play crucial roles in the interactions between organisms, such as defense against predators, competition for space, or communication. mdpi.comsajs.co.zasemanticscholar.orgjournals.co.za Understanding the ecological function of this compound in the marine sponge Zyzzya fuliginosus and its associated microbiome could provide insights into its biological activities and potentially lead to the discovery of new related compounds. mdpi.comsajs.co.za Research could involve studying the concentration and distribution of this compound in different parts of the sponge, investigating its effects on potential predators or fouling organisms, and exploring its interactions with the sponge's microbial symbionts, which may be the true producers of the compound. mdpi.comsajs.co.zasemanticscholar.org Techniques such as chemical imaging and in situ studies could provide valuable information on the role of this compound in its natural habitat.

Advanced Computational Modeling for Mechanism Prediction and Analog Design

Computational modeling techniques, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, have already shown utility in studying the interactions of makaluvic acid and related compounds with biological targets. researchgate.nettandfonline.comnih.gov Future research should leverage more advanced computational approaches to gain deeper insights into the mechanism of action of this compound and to guide the design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. This could involve using techniques like free energy calculations to accurately predict binding affinities, exploring potential metabolic pathways using in silico tools, and employing artificial intelligence and machine learning algorithms to predict the activity of virtual compound libraries. researchgate.net Computational modeling can accelerate the drug discovery process by prioritizing promising candidates for synthesis and biological testing, reducing the need for extensive experimental screening.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Makaluvic acid B from natural sources, and how can reproducibility be ensured?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) and HPLC. To ensure reproducibility:

  • Document solvent ratios, stationary phases, and elution gradients in detail .
  • Include purity thresholds (e.g., ≥95% by HPLC) and validation steps (e.g., TLC co-spotting with reference standards) .
  • Provide raw spectral data (e.g., NMR, MS) in supplementary materials for cross-verification .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Core techniques include:

  • NMR (1D and 2D) : Assign proton/carbon shifts and confirm planar structure via COSY, HSQC, and HMBC correlations .
  • Mass Spectrometry (HR-ESI-MS) : Verify molecular formula and isotopic patterns .
  • IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Best Practices : Cross-reference spectral data with literature and report deviations (e.g., solvent-induced shifts) .

Q. How to design initial bioactivity assays for this compound while minimizing experimental bias?

  • Methodological Answer :

  • Use dose-response curves with positive/negative controls (e.g., IC₅₀ comparisons) .
  • Blind experiments to reduce observer bias .
  • Report statistical parameters (e.g., n ≥ 3 replicates, p < 0.05 significance) and error margins .

Advanced Research Questions

Q. How to optimize the synthetic pathway for this compound analogs to improve yield and scalability?

  • Methodological Answer :

  • Employ Design of Experiments (DoE) to test reaction variables (e.g., temperature, catalyst loading) .
  • Use orthogonal analytical methods (e.g., UPLC-PDA vs. GC-MS) to monitor byproducts .
  • Validate scalability via pilot-scale reactions (≥1 g) and stability studies (e.g., forced degradation under pH/thermal stress) .

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Conduct meta-analysis to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
  • Replicate disputed experiments under standardized conditions (e.g., ATCC cell lines, identical incubation times) .
  • Use structure-activity relationship (SAR) models to isolate bioactive motifs vs. inert regions .

Q. What advanced computational methods validate the structure-activity relationships of this compound?

  • Methodological Answer :

  • Molecular docking : Screen against target proteins (e.g., COX-2, topoisomerases) using AutoDock Vina or Schrödinger .
  • MD simulations : Assess binding stability (>100 ns trajectories) and free energy calculations (MM-PBSA) .
  • Validate predictions with in vitro mutagenesis or competitive binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.